molecular formula C8H8ClFO B6359611 4-Chloro-3-fluoro-2-methylbenzyl alcohol CAS No. 1781592-96-8

4-Chloro-3-fluoro-2-methylbenzyl alcohol

Cat. No.: B6359611
CAS No.: 1781592-96-8
M. Wt: 174.60 g/mol
InChI Key: IGYRWYCQOQDCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluoro-2-methylbenzyl alcohol: is an organic compound with the molecular formula C8H8ClFO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine, fluorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation and Methylation: The synthesis of 4-Chloro-3-fluoro-2-methylbenzyl alcohol typically begins with the halogenation of toluene derivatives

    Reduction: The resulting halogenated toluene derivative is then subjected to reduction reactions to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Chloro-3-fluoro-2-methylbenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The presence of halogen atoms on the benzene ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Chloro-3-fluoro-2-methylbenzyl alcohol is used as an intermediate in organic synthesis. Its unique substituents allow for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound’s structure makes it a potential candidate for drug development. Researchers investigate its interactions with biological targets to explore its therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methylbenzyl alcohol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity towards molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-fluoro-2-methylbenzyl alcohol’s combination of chlorine, fluorine, and methyl groups makes it unique. These substituents provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-chloro-3-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYRWYCQOQDCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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